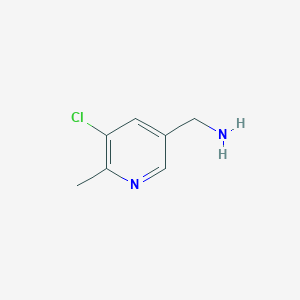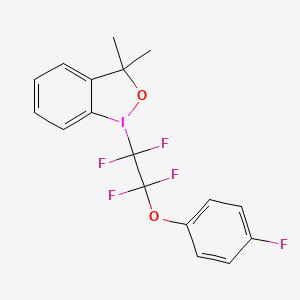![molecular formula C13H15BF3NO3 B14849013 [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
The synthesis of [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester typically involves the halogen-metal exchange followed by borylation. The general procedure includes the reaction of a halogenated pyridine derivative with an organolithium or Grignard reagent, followed by the addition of a boronic ester . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into various boronic derivatives.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of palladium catalysts.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various oxidizing agents. The major products formed from these reactions are typically boronic acids and their derivatives .
Wissenschaftliche Forschungsanwendungen
[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Wirkmechanismus
The primary mechanism by which [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The process involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex molecular structures under mild conditions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronic esters such as:
- Phenylboronic acid pinacol ester
- 2-(Trifluoromethyl)pyridine-4-boronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Compared to these compounds, [4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it particularly valuable in synthetic applications .
Eigenschaften
Molekularformel |
C13H15BF3NO3 |
|---|---|
Molekulargewicht |
301.07 g/mol |
IUPAC-Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H15BF3NO3/c1-11(2)12(3,4)21-14(20-11)10-6-8(7-19)5-9(18-10)13(15,16)17/h5-7H,1-4H3 |
InChI-Schlüssel |
KZAUSXRTTPEJRT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14848998.png)
![1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849022.png)






